molecular formula C15H13Cl2NO3S B2848951 Ethyl 2-(2-chloroacetamido)-4-(4-chlorophenyl)thiophene-3-carboxylate CAS No. 457621-54-4

Ethyl 2-(2-chloroacetamido)-4-(4-chlorophenyl)thiophene-3-carboxylate

Cat. No. B2848951
CAS RN: 457621-54-4
M. Wt: 358.23
InChI Key: MKURTGDEXNMTRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-chloroacetamido)-4-(4-chlorophenyl)thiophene-3-carboxylate, also referred to as ETC or ETC-3C, is a novel compound that has recently been developed as a potential therapeutic agent for a variety of diseases and disorders. ETC-3C is a small molecule that has been designed to target specific proteins or receptors in order to modulate their activity. It has been studied for its potential to treat a variety of conditions, including cancer, inflammation, and neurodegenerative diseases.

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Pathways and Characterization : Novel thiophene derivatives, including those related to ethyl 2-(2-chloroacetamido)-4-(4-chlorophenyl)thiophene-3-carboxylate, have been synthesized via heterocyclization and other chemical reactions. These compounds are characterized using spectroscopic techniques and elemental analysis, contributing to the development of dyes and other functional materials with specific properties, such as antibacterial efficacy when applied to textiles H. E. Gafer, E. Abdel‐Latif, 2011.

Advanced Synthesis Techniques : Research has explored the synthesis of poly substituted 3-aminothiophenes and related derivatives using one-pot protocols, highlighting the chemical versatility and potential for creating complex molecules with varied biological activities S. Chavan, R. Toche, V. Patil, Pankaj B. Aware, Poonam S. Patil, 2016.

Biological and Pharmacological Applications

Anticancer Activity : Studies have indicated that thiophene derivatives can serve as precursors for synthesizing new heterocycles with potent anticancer activity against specific human cancer cell lines, demonstrating the therapeutic potential of these compounds M. Abdel-Motaal, Asmaa L. Alanzy, M. Asem, 2020.

Antimicrobial Efficacy : The antimicrobial activity of novel thiophene disperse dyes and related compounds against various bacteria suggests their applicability in developing materials with inherent antibacterial properties, useful in medical textiles and other applications requiring sterility D. W. Rangnekar, R. W. Sabnis, 2007.

Material Science and Other Applications

Photochromic Systems and Optical Materials : Research into the synthesis of luminescent thiophenes and their applications in photochromic systems indicates potential uses in materials science, particularly for creating light-responsive materials with applications ranging from display technologies to sensors Jiun-Jie Shie, Shyh-Ming Yang, Chao-Tsen Chen, Jim-Min Fang, 2002.

properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-4-(4-chlorophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3S/c1-2-21-15(20)13-11(9-3-5-10(17)6-4-9)8-22-14(13)18-12(19)7-16/h3-6,8H,2,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKURTGDEXNMTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.